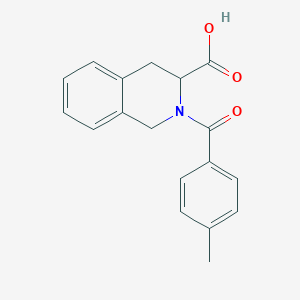

2-(4-Methyl-benzoyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

2-(4-methylbenzoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-12-6-8-13(9-7-12)17(20)19-11-15-5-3-2-4-14(15)10-16(19)18(21)22/h2-9,16H,10-11H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVCTQYFLDSAOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CC3=CC=CC=C3CC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349569 | |

| Record name | 2-(4-Methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436811-20-0 | |

| Record name | 1,2,3,4-Tetrahydro-2-(4-methylbenzoyl)-3-isoquinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436811-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Similar compounds have been studied and found to interact with key functional proteins in bacterial cell division.

Mode of Action

This interaction could potentially inhibit or enhance the activity of the target proteins, leading to downstream effects.

Biochemical Pathways

Similar compounds have been found to impact bacterial cell division, suggesting that this compound may also affect similar pathways.

Biological Activity

Chemical Identity

- IUPAC Name : 2-(4-Methyl-benzoyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

- CAS Number : 436811-20-0

- Molecular Formula : C18H17NO3

- Molecular Weight : 295.33 g/mol

This compound belongs to a class of isoquinoline derivatives that have been investigated for their potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry.

Research indicates that compounds similar to this compound exhibit various biological activities:

-

Neuroprotective Effects :

- Isoquinoline derivatives are known for their neuroprotective properties. They may act by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

- For instance, studies have shown that certain isoquinoline derivatives can enhance brain-derived neurotrophic factor (BDNF) levels, which is crucial for neuronal survival and function .

-

Enzyme Inhibition :

- The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in the treatment of Alzheimer's disease. The inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function .

- Anti-inflammatory Properties :

Case Studies and Experimental Findings

A number of studies have explored the biological activity of isoquinoline derivatives:

-

Study on Neuroprotection :

A study published in Pharmaceutical Biology demonstrated that a related isoquinoline compound significantly reduced apoptosis in SH-SY5Y cells (a model for neuronal cells) when exposed to oxidative stress. The compound also increased BDNF expression at concentrations as low as 10 μM . -

Enzyme Inhibition Kinetics :

Research highlighted in MDPI revealed that certain isoquinoline derivatives displayed competitive inhibition against AChE with IC50 values in the micromolar range, indicating their potential utility as therapeutic agents for cognitive enhancement .

Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to 2-(4-Methyl-benzoyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid exhibit promising anticancer properties. Studies have shown that isoquinoline derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that isoquinoline-based compounds could effectively target specific signaling pathways involved in tumor growth .

2. Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects. Isoquinoline derivatives are known to interact with neurotransmitter systems and may provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Experimental studies have suggested that these compounds can reduce oxidative stress and inflammation in neuronal cells .

3. Antimicrobial Properties

The antimicrobial activity of this compound has been explored against various bacterial strains. Research indicates that certain isoquinoline derivatives possess significant antibacterial properties, making them potential candidates for developing new antibiotics .

Materials Science Applications

1. Polymer Chemistry

In materials science, this compound can be utilized as a building block for synthesizing novel polymers. Its functional groups allow for the incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Researchers are exploring its use in creating advanced materials for electronics and coatings .

2. Photovoltaic Devices

The compound's structural characteristics make it a candidate for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy can be harnessed to improve the efficiency of solar cells. Ongoing studies are focusing on optimizing its integration into photovoltaic systems to enhance energy conversion rates .

Biological Research Applications

1. Proteomics Research

In proteomics, this compound serves as a valuable reagent for studying protein interactions and functions. Its ability to modify proteins can provide insights into cellular mechanisms and disease pathways.

2. Drug Development

The compound is being investigated as a lead compound in drug development due to its diverse biological activities. Researchers are synthesizing analogs to improve efficacy and reduce toxicity while maintaining the desired pharmacological effects .

Case Studies

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity of isoquinoline derivatives is highly dependent on substituents. Below is a comparative analysis of key analogs:

*Estimated using analogous structures.

Mechanistic and Pharmacological Comparisons

- 6,7-Dimethoxy Analog (M1): Exhibits potent antiproliferative effects via caspase-8 inhibition and blockade of IL-6/JAK2/STAT3 signaling, with demonstrated in vivo efficacy in colorectal cancer models . Metabolomic studies show normalization of fatty acids, lipoproteins, and energy metabolism markers in HCC rats .

- However, the absence of methoxy groups at C6/C7 (as in M1) might reduce STAT3 pathway inhibition efficacy.

Q & A

Q. What advanced separation technologies are suitable for purifying this compound at scale?

- Methodological Answer : Membrane-based separation (e.g., nanofiltration) or simulated moving bed (SMB) chromatography can achieve high-purity isolation. Process parameters (e.g., solvent selection, flow rates) must balance yield and enantiomeric purity, guided by CRDC classifications for chemical engineering design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.